Arginyl-glycyl-aspartyl-phenylalanine
Overview
Description
Arginyl-glycyl-aspartyl-phenylalanine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . This compound has been identified in human blood .
Synthesis Analysis
Synthetic arginyl-glycyl-α-aspartyl “RGD” and arginyl-glycyl-α-aspartyl-serinyl “RGDS” peptide sequences, which are originally located in matrix proteins, are confirmed to be as versatile integrin GP IIb/IIIa antagonists .Molecular Structure Analysis
The molecular formula of this compound is C21H31N7O7 .Physical and Chemical Properties Analysis
The average mass of this compound is 493.513 Da .Scientific Research Applications
Modification of Potato Starch-Based Products : Charge-carrying amino acids, such as Arginyl-glycyl-aspartyl-phenylalanine, can modify the physicochemical properties and improve the nutritional values of potato starch-based products (Cui, Fang, Zhou, & Yang, 2014).
Therapeutics and Drug Discovery :
- The optimized conventional synthesis of this compound peptides enables their use as integrin GP IIb/IIIa antagonists, which are beneficial in developing new therapeutics (Abo-Ghalia, Abd El-Rahman, El-kafrawy, & Kalomuch, 2003).
- The crystal structure of this compound reveals diverse conformations for the fibrinogen binding sequence, which is vital for drug discovery applications (Eggleston & Feldman, 2009).
Platelet Aggregation and Thrombogenesis :
- This compound peptides have been shown to effectively inhibit platelet aggregation and thrombogenesis, suggesting potential therapeutic applications in preventing blood clots and thrombosis (Nicholson et al., 1991).
- A study found that W2003, a compound related to this compound, has a stronger inhibitory effect on platelet aggregation than N-acetyl-Arginyl-glycyl-aspartyl-phenylalanine (Jian, 2007).
Cell Attachment and Regenerative Medicine :
- The cell attachment activity of fibronectin is attributed to the tetrapeptide L-arginyl-glycyl-L-aspartyl-L-serine, which contains a sequence similar to this compound, and is found in several proteins. This sequence may constitute a common cellular recognition determinant (Pierschbacher & Ruoslahti, 1984).
- Self-assembling peptide hydrogels containing both this compound and PHSRN sequences show improved cell attachment in 3D, offering potential applications in regenerative medicine (Aye et al., 2018).
Protein Degradation and Enzyme Synthesis :
- The study of amino acids such as this compound contributes to understanding nonenzymatic degradation of proteins, impacting structures and functions in various cells (Geiger & Clarke, 1987).
- Peptides and keto acids of phenylalanine are used in enzyme synthesis, providing insights into metabolic pathways and enzymatic functions (Ifland, Ball, Dunn, & Shive, 1958).
Mechanism of Action
Arginylglycylaspartic acid (RGD) is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM), found in species ranging from Drosophila to humans. Cell adhesion proteins called integrins recognize and bind to this sequence, which is found within many matrix proteins .
Future Directions
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGIGOPGOEJCH-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149361 | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110697-46-6 | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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